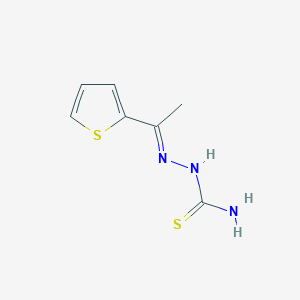

1-(2-thienyl)ethanone thiosemicarbazone

Vue d'ensemble

Description

Le 2-(1-(Thiophène-2-yl)éthylidène)hydrazinecarbothioamide est un composé connu pour ses propriétés antimicrobiennes. Il est efficace contre une variété de bactéries Gram-négatives et Gram-positives, ainsi que divers champignons . Ce composé est également un précurseur dans la synthèse d'autres agents antimicrobiens et de composés ayant une activité anticancéreuse .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 2-(1-(Thiophène-2-yl)éthylidène)hydrazinecarbothioamide implique généralement la réaction du thiophène-2-carbaldéhyde avec la thiosemicarbazide. La réaction est généralement effectuée dans une solution d'éthanol sous reflux pendant plusieurs heures. Le produit est ensuite purifié par recristallisation .

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé sont similaires à la synthèse en laboratoire, mais sont adaptées pour traiter de plus grandes quantités. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et la cohérence dans les environnements industriels .

Analyse Des Réactions Chimiques

Types de réactions

Le 2-(1-(Thiophène-2-yl)éthylidène)hydrazinecarbothioamide subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : Les réactions de réduction peuvent le convertir en hydrazines correspondantes.

Substitution : Il peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle thiophène.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des nucléophiles tels que des amines ou des alcoolates peuvent être utilisés en conditions basiques.

Principaux produits

Oxydation : Sulfoxydes et sulfones.

Réduction : Hydrazines.

Substitution : Divers thiophènes substitués.

Applications de la recherche scientifique

Le 2-(1-(Thiophène-2-yl)éthylidène)hydrazinecarbothioamide a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme élément constitutif pour synthétiser d'autres molécules complexes.

Biologie : Étudié pour ses propriétés antimicrobiennes contre les bactéries et les champignons.

Médecine : Investigué pour ses propriétés anticancéreuses potentielles.

Industrie : Utilisé dans le développement de nouveaux agents antimicrobiens et d'autres produits pharmaceutiques.

Mécanisme d'action

L'activité antimicrobienne du 2-(1-(Thiophène-2-yl)éthylidène)hydrazinecarbothioamide est attribuée à sa capacité à interférer avec la synthèse de la paroi cellulaire des bactéries et des champignons. Il se lie à des enzymes spécifiques impliquées dans ce processus, inhibant leur fonction et conduisant à la mort cellulaire. L'activité anticancéreuse du composé est censée impliquer l'induction de l'apoptose dans les cellules cancéreuses par l'activation de voies de signalisation spécifiques .

Applications De Recherche Scientifique

Synthesis and Structural Characterization

1-(2-Thienyl)ethanone thiosemicarbazone can be synthesized through the condensation reaction of 2-acetylthiophene with thiosemicarbazide. The reaction typically involves refluxing equimolar amounts of the reactants in an appropriate solvent, often yielding the thiosemicarbazone product in good yields. The structural characterization of the synthesized compound is usually achieved through various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS) .

Biological Applications

The biological applications of this compound are significant, particularly in the fields of antimicrobial, anticancer, and antiviral research. Below are detailed insights into its applications:

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of thiosemicarbazones, including this compound. These compounds exhibit activity against various bacterial strains and fungi. For instance, a study highlighted that derivatives of thiosemicarbazones showed promising antibacterial activity against Gram-positive and Gram-negative bacteria using the agar well-diffusion method .

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Significant inhibition | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Notable antifungal activity |

Anticancer Potential

Thiosemicarbazones have been investigated for their anticancer properties. Research indicates that this compound can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and inhibition of specific cellular pathways. A notable study demonstrated its effectiveness against different cancer cell lines, showing a dose-dependent response in cell viability assays .

Antiviral Activity

Emerging research suggests that thiosemicarbazones may possess antiviral properties. Specifically, studies have indicated that these compounds can inhibit viral replication by targeting viral enzymes or host cell factors essential for viral life cycles. For instance, certain thiosemicarbazones have shown efficacy against herpes simplex virus type 1 by inhibiting ribonucleotide reductase activity .

Case Studies

- Antimicrobial Efficacy Study : A comprehensive study evaluated the antimicrobial efficacy of several thiosemicarbazone derivatives, including this compound. The results indicated that modifications to the thiosemicarbazone structure could enhance antimicrobial activity significantly.

- Cancer Cell Line Testing : In vitro testing on various cancer cell lines revealed that this compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent.

- Antiviral Mechanism Exploration : Research focused on elucidating the mechanism by which thiosemicarbazones inhibit viral replication has provided insights into their potential use as antiviral agents, particularly in developing treatments for viral infections resistant to conventional therapies.

Mécanisme D'action

The antimicrobial activity of 2-(1-(Thiophen-2-yl)ethylidene)hydrazinecarbothioamide is attributed to its ability to interfere with the cell wall synthesis of bacteria and fungi. It binds to specific enzymes involved in this process, inhibiting their function and leading to cell death. The compound’s anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparaison Avec Des Composés Similaires

Composés similaires

Thiosemicarbazones : Ces composés partagent une structure similaire et présentent des activités antimicrobiennes et anticancéreuses comparables.

Hydrazones : Connus pour leurs propriétés antimicrobiennes, ces composés sont structurellement liés au 2-(1-(Thiophène-2-yl)éthylidène)hydrazinecarbothioamide.

Dérivés du thiophène : Ces composés présentent également une variété d'activités biologiques, notamment des propriétés antimicrobiennes et anticancéreuses.

Unicité

Le 2-(1-(Thiophène-2-yl)éthylidène)hydrazinecarbothioamide se démarque par ses activités antimicrobiennes et anticancéreuses duales. Sa capacité à agir contre un large éventail de micro-organismes et son potentiel en thérapie anticancéreuse en font un composé unique et précieux dans la recherche scientifique .

Activité Biologique

1-(2-Thienyl)ethanone thiosemicarbazone (TSC) is a compound of increasing interest due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, supported by various research findings and case studies.

Chemical Structure and Synthesis

This compound has the molecular formula CHNS and features a thienyl ring, contributing to its unique biological properties. The synthesis typically involves the condensation of thiosemicarbazide with 2-thienylacetone under acidic conditions, yielding the desired thiosemicarbazone derivative.

Biological Activity Overview

The biological activities of this compound have been extensively studied across various fields:

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of thiosemicarbazones against both Gram-positive and Gram-negative bacteria as well as fungi. For instance:

- Antibacterial Activity : In vitro tests have shown that this compound exhibits significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported to be lower than those for standard antibiotics .

- Antifungal Activity : The compound has also displayed potent antifungal activity against pathogens such as Candida albicans. Studies indicate that it can effectively inhibit fungal growth at concentrations that are non-toxic to human cells .

Anticancer Properties

Research has highlighted the potential of this compound as an anticancer agent. A study evaluated its cytotoxicity against several cancer cell lines, including Hep3B, HeLa, A549, and MCF-7. The results indicated that:

- The compound exhibited significant antiproliferative activity with cell viability dropping to as low as 16.82% at a concentration of 100 μM against Hep3B cells .

- Its mechanism of action may involve inducing apoptosis in cancer cells through various pathways, including the modulation of oxidative stress .

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

- Metal Ion Coordination : Thiosemicarbazones can form complexes with transition metals, which may enhance their biological activity. For instance, metal complexes derived from this compound have shown increased antimicrobial potency compared to the free ligand .

- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in microbial and cancer cells, leading to cell death. This mechanism is particularly relevant in its anticancer activity where ROS play a crucial role in triggering apoptosis .

Comparative Biological Activity

A comparative analysis of this compound against other thiosemicarbazones reveals its unique efficacy profile:

| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) | Cytotoxicity (IC50 µM) |

|---|---|---|---|

| 1-(2-Thienyl)ethanone TSC | 32 (S. aureus), 64 (E. coli) | 16 (C. albicans) | 100 |

| Other TSC derivatives | Varies; generally higher MIC values | Higher MIC values | Higher IC50 values |

Case Studies

Several case studies underscore the potential applications of this compound:

- Study on Antimicrobial Efficacy : A study conducted on various TSC derivatives found that those containing heteroatoms like sulfur exhibited enhanced antibacterial properties due to better membrane penetration .

- Cancer Research : In a recent investigation, researchers explored the effects of this compound on different cancer cell lines, revealing that it could serve as a lead compound for developing new anticancer therapies .

Propriétés

IUPAC Name |

(1-thiophen-2-ylethylideneamino)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3S2/c1-5(9-10-7(8)11)6-3-2-4-12-6/h2-4H,1H3,(H3,8,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVHAJJEMJNPHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=S)N)C1=CC=CS1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5351-71-3 | |

| Record name | 2-[1-(2-Thienyl)ethylidene]hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5351-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.